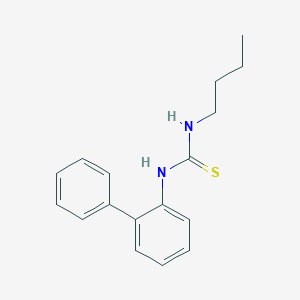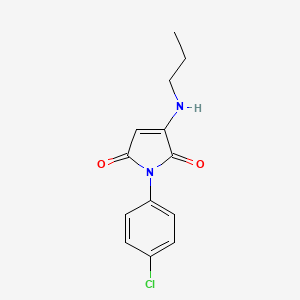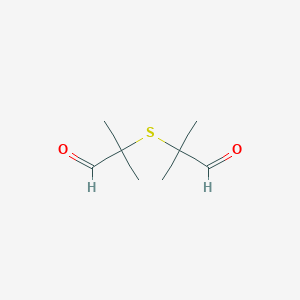
1-Butyl-3-(2-phenylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(2-phenylphenyl)thiourea is an organosulfur compound with the molecular formula C11H16N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyl group and a biphenyl group attached to the thiourea moiety.
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-(2-phenylphenyl)thiourea typically involves the reaction of butylamine with 2-phenylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for thiourea derivatives often involve the use of carbon disulfide and primary amines in aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives .
Analyse Chemischer Reaktionen
1-Butyl-3-(2-phenylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(2-phenylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Industry: This compound is used in the production of dyes, elastomers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(2-phenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-(2-phenylphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-Tert-butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
50915-42-9 |
|---|---|
Molekularformel |
C17H20N2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-butyl-3-(2-phenylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-2-3-13-18-17(20)19-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H2,18,19,20) |
InChI-Schlüssel |
OWBPDIMYFWOGML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)



![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)

![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
